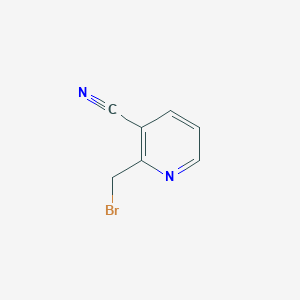

2-(Bromomethyl)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-(bromomethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-4-7-6(5-9)2-1-3-10-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFBCKWHXALVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697152 | |

| Record name | 2-(Bromomethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116986-12-0 | |

| Record name | 2-(Bromomethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Bromomethyl)nicotinonitrile

This guide offers a comprehensive exploration of 2-(Bromomethyl)nicotinonitrile, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core chemical properties, validated synthesis protocols, characteristic reactivity, and spectroscopic signature. The objective is to provide not just data, but a field-proven perspective on why this molecule behaves as it does and how its properties can be leveraged for advanced chemical synthesis.

Nomenclature, Isomerism, and Structural Identity

This compound is a disubstituted pyridine derivative. The name "nicotinonitrile" establishes the parent structure as a pyridine ring with a nitrile (-C≡N) group at the 3-position. The "2-(Bromomethyl)" prefix indicates a -CH₂Br group at the 2-position.

It is crucial to distinguish this compound from its common isomers, as nomenclature can vary between suppliers.

-

This compound (Target Compound): Bromomethyl at C2, Cyano at C3.

-

6-(Bromomethyl)nicotinonitrile: Bromomethyl at C6, Cyano at C3.

-

2-(Bromomethyl)-5-cyanopyridine: Bromomethyl at C2, Cyano at C5. Often used as a synonym for the 6-bromomethyl isomer.[6]

This guide will focus exclusively on the C2-bromomethyl, C3-cyano isomer (CAS 116986-12-0).

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physical and chemical data for this compound are summarized below. These properties are essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 116986-12-0 | [1][2][3] |

| Molecular Formula | C₇H₅BrN₂ | [1][3] |

| Molecular Weight | 197.03 g/mol | [1][3] |

| Appearance | Solid (Beige or off-white) | [11] |

| Storage Conditions | Inert atmosphere, 2-8°C, protect from light | [3][6] |

| SMILES Code | N#CC1=C(CBr)N=CC=C1 | [3] |

| InChI Key | QWCGOMIAXFNYIV-UHFFFAOYSA-N | [11] |

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound involves the free-radical bromination of its precursor, 2-methylnicotinonitrile.

Causality of the Synthetic Route: The C-H bonds of the methyl group at the 2-position are analogous to benzylic C-H bonds. They are significantly weaker than aromatic C-H bonds due to the resonance stabilization of the resulting radical intermediate by the pyridine ring. This energetic favorability allows for selective bromination at the methyl position using a radical initiator and a bromine source like N-Bromosuccinimide (NBS).[12][13][14] AIBN (2,2'-Azobis(isobutyronitrile)) is a common choice for a thermal radical initiator, as it decomposes at a predictable rate to generate radicals that propagate the chain reaction.[10]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Reactor Setup: A dry, three-neck round-bottom flask is charged with 2-methylnicotinonitrile (1.0 eq). The flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Reagent Addition: Anhydrous carbon tetrachloride (or another suitable non-participating solvent like 1,2-dichloroethane) is added to dissolve the starting material. N-Bromosuccinimide (NBS, 1.1-1.2 eq) and a catalytic amount of AIBN (0.05-0.1 eq) are then added.[10]

-

Reaction Execution: The reaction mixture is purged with nitrogen and heated to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction is monitored by TLC or GC-MS for the consumption of the starting material (typically 4-8 hours).

-

Workup and Quenching: Once the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, water, and finally, brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

-

Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Spectroscopic Characterization: The Molecular Fingerprint

Accurate characterization is the cornerstone of trustworthy research. The following data, based on analogous structures and spectral prediction, provides a benchmark for validating the synthesis of this compound.[15][16]

| Technique | Expected Observations |

| ¹H NMR | ~4.8 ppm (s, 2H): Singlet for the two equivalent protons of the -CH₂Br group. The chemical shift is downfield due to the deshielding effect of the adjacent bromine atom and the pyridine ring.[17] ~7.5-8.8 ppm (m, 3H): Three distinct signals in the aromatic region corresponding to the protons at C4, C5, and C6 of the pyridine ring. The exact shifts and coupling patterns depend on the complex electronic effects of the nitrogen, cyano, and bromomethyl groups. |

| ¹³C NMR | ~30-35 ppm: Signal for the -CH₂Br carbon. ~115-118 ppm: Signal for the nitrile carbon (-C≡N). ~120-160 ppm: Five distinct signals for the carbons of the pyridine ring. The C2 carbon bearing the bromomethyl group will be significantly affected. |

| IR Spectroscopy | ~2220-2240 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretching vibration.[18] ~1550-1600 cm⁻¹: Absorptions corresponding to the C=C and C=N stretching vibrations within the pyridine ring. ~650-700 cm⁻¹: Absorption for the C-Br stretching vibration.[17] |

| Mass Spec (EI) | m/z ~196/198: The molecular ion peak (M⁺) will appear as a pair of peaks with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[19] m/z ~117: A major fragment corresponding to the loss of the bromine radical (•Br) from the molecular ion, resulting in the [M-Br]⁺ cation.[19] |

Chemical Reactivity and Synthetic Utility

The primary driver of this compound's utility is the high reactivity of the bromomethyl group. This group functions as a potent electrophile, readily participating in bimolecular nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.[17][20][21] The bromine atom is an excellent leaving group, and the carbon is activated by the adjacent electron-withdrawing pyridine ring.

This reactivity allows for the facile introduction of oxygen, nitrogen, sulfur, and carbon-based functionalities at the 2-position, making it an invaluable scaffold for building molecular complexity.

Caption: Reactivity profile of this compound with common nucleophiles.

Applications in Drug Discovery and Development

The nicotinonitrile scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[22][23] Its derivatives have shown a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.

This compound serves as a key starting material for elaborating this privileged core. By using the Sₙ2 reactivity described above, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. For example, reaction with various amines can lead to the synthesis of ligands for kinases or other protein targets where a substituted aminomethyl-pyridine moiety is required for binding.[24] The nitrile group itself can act as a hydrogen bond acceptor or be further transformed into other functional groups like amides or tetrazoles.[25]

Safety and Handling

As with all reactive brominated compounds, proper safety protocols are mandatory.

-

Hazards: this compound is expected to be harmful if swallowed, a skin irritant, and a serious eye irritant. It is a lachrymator.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C) away from moisture and incompatible materials such as strong bases and oxidizing agents.[3][26]

References

- 1. This compound | 116986-12-0 [chemicalbook.com]

- 2. CAS Number List_1_Page765_Chemicalbook [chemicalbook.com]

- 3. 116986-12-0|this compound|BLD Pharm [bldpharm.com]

- 4. echemhub.com [echemhub.com]

- 5. Cyano-, Nitrile- | CymitQuimica [cymitquimica.com]

- 6. 158626-15-4|6-(Bromomethyl)nicotinonitrile|BLD Pharm [bldpharm.com]

- 7. Buy Online CAS Number 158626-15-4 - TRC - 6-(Bromomethyl)nicotinonitrile | LGC Standards [lgcstandards.com]

- 8. 158626-15-4 | 6-Bromomethyl-nicotinonitrile - Moldb [moldb.com]

- 9. 158626-15-4 | 2-(Bromomethyl)-5-cyanopyridine | Bromides | Ambeed.com [ambeed.com]

- 10. 6-Bromomethyl-nicotinonitrile | 158626-15-4 [m.chemicalbook.com]

- 11. 6-Bromomethyl-nicotinonitrile | 158626-15-4 [sigmaaldrich.com]

- 12. byjus.com [byjus.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. 2-Bromo-4,6-dimethyl-nicotinonitrile(610279-99-7) 1H NMR spectrum [chemicalbook.com]

- 17. 2-(Bromomethyl)pyridine hydrochloride (421552-94-5) for sale [vulcanchem.com]

- 18. Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl- [webbook.nist.gov]

- 19. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. chemimpex.com [chemimpex.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. 2-BROMO-NICOTINONITRILE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

2-(Bromomethyl)nicotinonitrile CAS number 116986-12-0

An In-depth Technical Guide to 2-(Bromomethyl)nicotinonitrile (CAS 116986-12-0) for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal reagent for professionals in pharmaceutical research and drug development. We will delve into its synthesis, reactivity, characterization, and safe handling, moving beyond mere procedural steps to explain the underlying chemical principles and strategic considerations that inform its use in the laboratory.

Strategic Importance and Physicochemical Profile

This compound (CAS No. 116986-12-0) is a bifunctional heterocyclic building block of significant interest in medicinal chemistry.[1][2] Its structure uniquely combines the nucleophilic and hydrogen-bonding properties of a pyridine ring with two distinct reactive sites: an electrophilic bromomethyl group and a versatile nitrile moiety. This duality allows for sequential and diverse chemical modifications, making it an ideal scaffold for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.[][4]

Key Physicochemical Data

For ease of reference, the fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 116986-12-0 | [2] |

| Molecular Formula | C₇H₅BrN₂ | [2] |

| Molecular Weight | 197.03 g/mol | [2] |

| IUPAC Name | 2-(bromomethyl)pyridine-3-carbonitrile | [5] |

| Appearance | Typically a solid (e.g., beige solid) | [6] |

| Storage Conditions | Inert atmosphere, refrigerated (2-8°C) | [2] |

| SMILES | N#CC1=C(CBr)N=CC=C1 | [2] |

| InChI Key | QWCGOMIAXFNYIV-UHFFFAOYSA-N | [6] |

Synthesis Pathway: Selective Radical Bromination

The most direct and widely employed strategy for synthesizing this compound is through the free-radical bromination of its precursor, 2-methylnicotinonitrile. This approach is favored due to the enhanced reactivity of the methyl group at the C2 position of the pyridine ring, which behaves analogously to a benzylic position, readily stabilizing a radical intermediate.

The causality behind this choice rests on the high selectivity of bromine radicals.[7] Compared to chlorination, bromination is a less exothermic and more selective process, favoring the formation of the most stable radical intermediate.[7] The pyridine ring activates the adjacent methyl group, ensuring that bromination occurs preferentially at this site over any potential aromatic C-H bonds.

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a robust, self-validating system adapted from established procedures for benzylic-type brominations.[8]

-

Reactor Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 2-methylnicotinonitrile (1.0 equiv). Dissolve it in a dry, inert solvent such as 1,2-dichloroethane (DCE) or carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0-1.1 equiv) to the solution. NBS is chosen as the bromine source because it maintains a low, steady concentration of Br₂, minimizing side reactions.

-

Initiation: Add a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN, ~0.1 equiv). The choice of AIBN is critical; it decomposes thermally to produce radicals at a predictable rate, allowing for controlled initiation of the chain reaction.[8]

-

Reaction Conditions: Heat the mixture to reflux (typically around 80-85°C for DCE) and stir vigorously for 12-16 hours.[8] Alternatively, the reaction can be initiated photochemically using a UV lamp at a lower temperature. Progress should be monitored by TLC or GC-MS, observing the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Structural Validation and Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic methods should be employed to validate the identity and purity of the synthesized compound.

Protocol: Spectroscopic Analysis

-

¹H NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic signals:

-

A singlet for the bromomethyl protons (-CH₂Br) typically in the range of δ 4.5-4.8 ppm.

-

Aromatic protons on the pyridine ring, with chemical shifts and coupling patterns consistent with a 2,3-disubstituted pyridine system.[9]

-

-

¹³C NMR Spectroscopy: The spectrum should reveal the correct number of carbon signals, including:

-

A signal for the bromomethyl carbon (-CH₂Br) around δ 30-35 ppm.

-

A signal for the nitrile carbon (-C≡N) near δ 115-120 ppm.

-

Signals for the aromatic carbons of the pyridine ring.[9]

-

-

FT-IR Spectroscopy: Acquire a spectrum of the solid or a thin film. Look for key vibrational frequencies:

-

A sharp, medium-intensity peak around 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.

-

C-Br stretching vibrations typically found in the fingerprint region (below 700 cm⁻¹).

-

-

Mass Spectrometry (MS): Use a soft ionization technique like Electrospray Ionization (ESI). The mass spectrum should show the molecular ion peak [M+H]⁺ and a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two orthogonal reactive sites. The bromomethyl group serves as a potent electrophile, while the nitrile group can be transformed into a variety of other functionalities.

Reactivity Pathways Diagram

Caption: Key reaction pathways for this compound.

-

As an Electrophile: The compound is an excellent substrate for Sₙ2 reactions. This is the primary pathway exploited in drug discovery to connect the nicotinonitrile pharmacophore to other molecular fragments. It readily reacts with a wide range of nucleophiles, including alcohols, phenols, amines, and thiols, to form ethers, secondary/tertiary amines, and thioethers, respectively.[10] This allows for the systematic exploration of chemical space around a core scaffold.[11]

-

Nitrile Group Transformations: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding nicotinamide or nicotinic acid derivatives.[12] Furthermore, it can be reduced to an aminomethyl group using powerful reducing agents like lithium aluminum hydride (LiAlH₄), providing a route to diamine structures.

Safety, Handling, and Storage

Given its reactive nature, proper handling of this compound is essential for laboratory safety. The following guidelines are based on data from analogous hazardous materials.[6][13]

Hazard and Precaution Summary

| Category | Information | Source(s) |

| GHS Hazards | Harmful if swallowed, causes skin irritation/burns, causes serious eye damage, may cause respiratory irritation. | [6][13][14][15] |

| Signal Word | Danger / Warning | [6][13] |

| Hazard Codes | H302, H312, H314, H315, H319, H332, H335 | [6][15] |

| Precautionary Codes | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 | [13][14][15] |

Protocol: Safe Handling and Storage

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[16]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with side shields.[13]

-

Dispensing: When weighing and dispensing the solid, use techniques that minimize dust generation.[16]

-

Spill Management: In case of a spill, cordon off the area. For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for chemical waste disposal.[16] Do not add water.

-

Waste Disposal: Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations for hazardous chemical waste.[13]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a designated, refrigerated (2-8°C), and well-ventilated area away from incompatible materials like strong oxidizing agents and moisture.[2] The rationale for these conditions is to prevent degradation via hydrolysis of the bromomethyl group and to maintain overall chemical stability.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis, particularly within the domain of drug discovery. Its predictable reactivity, governed by the principles of radical chemistry and nucleophilic substitution, allows for its strategic incorporation into complex molecules. By understanding the causality behind its synthesis and handling protocols, researchers can safely and effectively leverage this reagent to accelerate the development of novel chemical entities.

References

- 1. echemhub.com [echemhub.com]

- 2. 116986-12-0|this compound|BLD Pharm [bldpharm.com]

- 4. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-chloro-2-methylnicotinonitrile | CAS#:66909-36-2 | Chemsrc [chemsrc.com]

- 6. 6-Bromomethyl-nicotinonitrile | 158626-15-4 [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 158626-15-4 | 2-(Bromomethyl)-5-cyanopyridine | Bromides | Ambeed.com [ambeed.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-(溴甲基)苯甲腈 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. echemi.com [echemi.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

reactivity profile of 2-(Bromomethyl)nicotinonitrile

An In-Depth Technical Guide to the Reactivity Profile of 2-(Bromomethyl)nicotinonitrile

Abstract

This compound, also known as 3-cyano-2-(bromomethyl)pyridine, is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring activated by an electron-withdrawing nitrile group and a highly reactive bromomethyl substituent. This unique combination of functional groups renders it a versatile electrophilic building block for the construction of complex molecular architectures, particularly for the synthesis of novel heterocyclic scaffolds with potential therapeutic applications. This guide provides a comprehensive overview of the , focusing on its primary reaction pathways, detailed experimental protocols, and applications in drug discovery.

Introduction: The Molecular Architecture and Strategic Importance

At its core, the reactivity of this compound is dictated by two key features:

-

The Electrophilic Benzylic Carbon: The carbon atom of the bromomethyl group is analogous to a benzylic carbon. It is highly activated towards nucleophilic attack due to the adjacent electron-withdrawing pyridine ring and the presence of a good leaving group, the bromide ion.

-

The Pyridine Scaffold: The pyridine ring, substituted with a nitrile group, is a common motif in numerous approved drugs. The nitrogen atom and the cyano group influence the electronic properties of the molecule and provide additional sites for molecular recognition and interaction with biological targets.

This guide will delve into the principal reaction class for this molecule—nucleophilic substitution—and explore its application in constructing more complex structures through subsequent cyclization reactions. We will also detail its synthesis, providing a holistic view for researchers aiming to leverage this potent intermediate.

The Primary Mode of Reactivity: Bimolecular Nucleophilic Substitution (SN2)

The most prominent reaction pathway for this compound is the bimolecular nucleophilic substitution (SN2) reaction.[1] The reaction proceeds via a concerted, single-step mechanism where an incoming nucleophile attacks the electrophilic methylene carbon from the backside, leading to the displacement of the bromide ion.[2][3]

The electron-deficient nature of the carbon atom attached to the bromine makes it highly susceptible to attack by a wide range of nucleophiles.[1] This versatility allows for the introduction of diverse functionalities, making it a cornerstone for building molecular libraries.

Mechanism of SN2 Reaction

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (bromide).[3] This concerted process involves the simultaneous formation of the new carbon-nucleophile bond and the cleavage of the carbon-bromine bond, passing through a single transition state.[4]

Caption: General mechanism of the SN2 reaction on this compound.

Scope of Nucleophiles and Reaction Conditions

A wide array of nucleophiles can be employed, leading to a diverse set of derivatives. The choice of solvent and base is critical for achieving high yields and minimizing side reactions. Anhydrous polar aprotic solvents like DMF and DMSO are commonly used to dissolve the reactants and facilitate the reaction.[5]

| Nucleophile Type | Example Nucleophile | Base (if needed) | Typical Solvent | Product Class |

| O-Nucleophiles | Phenols, Alcohols | K₂CO₃, NaH | DMF, THF | Ethers |

| N-Nucleophiles | Primary/Secondary Amines | K₂CO₃, Cs₂CO₃, Et₃N | DMF, DMSO | Substituted Amines |

| Sodium Azide (NaN₃) | - | DMF | Azides | |

| Heterocycles (e.g., Imidazole) | NaH | DMF | N-alkylated Heterocycles | |

| S-Nucleophiles | Thiols | NaOEt, K₂CO₃ | Ethanol, DMF | Thioethers (Sulfides) |

| C-Nucleophiles | Diethyl Malonate | NaOEt | Ethanol | Malonic Esters |

Representative Experimental Protocol: Synthesis of 2-((Alkylamino)methyl)nicotinonitrile

This protocol details a typical SN2 reaction with an amine nucleophile.

Materials:

-

This compound (1.0 eq)

-

Desired primary or secondary amine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, Water, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound and anhydrous DMF to achieve a concentration of approximately 0.2 M.

-

Add the amine (1.2 eq) to the solution, followed by the addition of potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-((alkylamino)methyl)nicotinonitrile.

Caption: Workflow for a typical SN2 reaction.

Advanced Applications: Intramolecular Cyclization Reactions

Beyond simple substitution, this compound is a superb precursor for constructing fused heterocyclic ring systems. This is typically achieved through a two-step, one-pot sequence: an initial SN2 reaction to introduce a nucleophilic moiety, followed by an intramolecular cyclization onto the pyridine ring or the nitrile group. These cyclization reactions are powerful tools for generating novel scaffolds for drug discovery.[6]

Example Pathway: Synthesis of Imidazo[1,5-a]pyridine Derivatives

A common strategy involves reacting this compound with an amine, followed by cyclization. The intermediate contains a nucleophilic nitrogen that can attack the electrophilic carbon of the nitrile group, often promoted by acid or metal catalysis, to form a five-membered imidazole ring fused to the parent pyridine.

Caption: General pathway for synthesis of fused heterocycles.

Synthesis of this compound

The standard laboratory synthesis of this compound involves the radical bromination of its precursor, 2-methylnicotinonitrile.[7] This reaction typically uses N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN).[7]

Protocol for Synthesis via Radical Bromination

Materials:

-

6-Methylnicotinonitrile (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.01 eq)

-

2,2'-Azobis(isobutyronitrile) (AIBN) (0.1 eq)

-

1,2-Dichloroethane or Carbon Tetrachloride (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylnicotinonitrile (1.0 eq) in 1,2-dichloroethane.[7]

-

Add N-bromosuccinimide (1.01 eq) and AIBN (0.1 eq) to the solution.[7]

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for several hours (e.g., 14 hours).[7]

-

Monitor the reaction by TLC to confirm the consumption of the starting material.

-

After completion, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield pure this compound.

Conclusion: A Versatile Tool for Chemical Innovation

This compound has established itself as a valuable and highly reactive intermediate in synthetic chemistry. Its reactivity is dominated by the SN2 pathway, providing a reliable and straightforward method for introducing a cyanopyridine-methyl moiety into a wide range of molecules. This reactivity, coupled with its utility in constructing complex fused heterocyclic systems, ensures its continued importance for professionals in drug development and materials science. The protocols and data presented in this guide demonstrate the utility of this compound for generating novel molecular scaffolds relevant to pharmaceutical research.

References

- 1. benchchem.com [benchchem.com]

- 2. gacariyalur.ac.in [gacariyalur.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 158626-15-4 | 2-(Bromomethyl)-5-cyanopyridine | Bromides | Ambeed.com [ambeed.com]

An In-Depth Technical Guide to the Molecular Structure of 2-(Bromomethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, properties, and reactivity of 2-(bromomethyl)nicotinonitrile, a versatile building block in medicinal chemistry and organic synthesis. By synthesizing theoretical knowledge with practical insights, this document aims to equip researchers with the foundational understanding necessary for the effective utilization of this compound in drug discovery and development.

Introduction: The Significance of the Nicotinonitrile Scaffold

The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in medicinal chemistry, appearing in a number of approved pharmaceuticals. Its derivatives are known to exhibit a wide range of biological activities, attributable to the electronic properties of the pyridine ring and the versatile chemistry of the nitrile group. The introduction of a bromomethyl group at the 2-position of the nicotinonitrile core, as in this compound, provides a highly reactive electrophilic center, making it an invaluable intermediate for the synthesis of a diverse array of more complex molecules. This guide will delve into the nuanced structural features of this compound that underpin its chemical behavior and utility.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with a bromomethyl group at the 2-position and a cyano group at the 3-position.

| Property | Value |

| Molecular Formula | C₇H₅BrN₂ |

| Molecular Weight | 197.04 g/mol |

| CAS Number | 116986-12-0 |

| Appearance | Off-white to yellow solid |

Bond Lengths and Angles: A Theoretical Perspective

In the absence of a publicly available crystal structure for this compound, we can infer its key structural parameters from related, structurally characterized molecules. The crystal structure of 2,6-bis(bromomethyl)pyridine provides a valuable reference for the geometry of the bromomethyl group attached to a pyridine ring[1].

Based on this and other structural data for pyridine derivatives, the following are predicted bond lengths and angles for this compound:

| Bond/Angle | Predicted Value | Justification |

| C-Br bond length | ~1.94 Å | Typical for a primary alkyl bromide. |

| C-C (ring) bond lengths | ~1.38 - 1.39 Å | Characteristic of an aromatic pyridine ring. |

| C-C (exocyclic) bond length | ~1.51 Å | Standard for a C(sp²)-C(sp³) single bond. |

| C≡N bond length | ~1.15 Å | Typical for a nitrile group. |

| C-C-Br bond angle | ~111° | Tetrahedral geometry around the sp³ hybridized carbon. |

| C(ring)-C(exocyclic)-H bond angle | ~109.5° | Tetrahedral geometry around the sp³ hybridized carbon. |

The pyridine ring is expected to be planar, with the nitrogen atom introducing a slight asymmetry in the ring's bond lengths and angles compared to benzene. The bromomethyl group will have rotational freedom around the C(ring)-C(exocyclic) bond.

References

Navigating the Reactivity of 2-(Bromomethyl)nicotinonitrile: A Guide to Stability and Storage

Introduction: The Dual Nature of a Versatile Reagent

2-(Bromomethyl)nicotinonitrile is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a reactive bromomethyl group and a cyano group, makes it a valuable building block for synthesizing a diverse range of complex nitrogen-containing heterocyclic compounds. The cyano group can be transformed into various functionalities, while the bromomethyl group serves as a potent electrophile for introducing the nicotinonitrile moiety onto nucleophilic substrates.

However, the very feature that makes this compound a powerful synthetic tool—the highly reactive bromomethyl group—is also the source of its inherent instability. Understanding the principles governing its stability is not merely a matter of procedural compliance but a critical prerequisite for ensuring the integrity of experimental outcomes, the reproducibility of synthetic protocols, and the safety of laboratory personnel. This guide provides an in-depth analysis of the chemical stability of this compound, outlines field-proven storage and handling protocols, and offers a framework for assessing its stability within your own research context.

Section 1: The Chemical Rationale for Instability

The stability of this compound is fundamentally dictated by the reactivity of the C-Br bond in the bromomethyl group. This group is analogous to a benzyl bromide, rendering the methylene carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is the primary driver of its degradation. Several key factors can initiate or accelerate this process.

Susceptibility to Solvolysis

Solvolysis, a reaction where the solvent acts as the nucleophile, is a principal degradation pathway for this compound[1][2]. The polarity of the solvent and its nucleophilicity play crucial roles.

-

Hydrolysis: In the presence of water, this compound will undergo hydrolysis to form 2-(hydroxymethyl)nicotinonitrile and hydrobromic acid. This is often the most common degradation pathway, as atmospheric moisture can be sufficient to initiate the reaction. The buildup of hydrobromic acid can, in turn, catalyze further degradation.

-

Alcoholysis: If stored in or contaminated with alcohol solvents (e.g., methanol, ethanol), the compound will undergo alcoholysis to form the corresponding ether[1].

The general mechanism for solvolysis can proceed via an SN1 or SN2 pathway, both of which are facilitated by the stable nature of the benzylic-like carbocation intermediate or transition state[3][4][5].

Caption: Primary solvolysis degradation pathways.

Incompatibility with Nucleophiles and Bases

The electrophilic nature of the bromomethyl group makes it highly reactive towards a wide range of nucleophiles.

-

Amines, Alcohols, and Bases: These substances, often used in synthetic chemistry, can readily displace the bromide, leading to the rapid consumption of the starting material[6]. Bases can also promote elimination reactions, although nucleophilic substitution is generally more prevalent for this class of compound.

-

Self-Condensation: In some cases, bromomethylpyridines can undergo self-reaction, where the nitrogen of one molecule acts as a nucleophile to displace the bromide of another, forming a pyridinium salt[7]. This process leads to dimerization or polymerization, resulting in a complex mixture of byproducts and a decrease in the purity of the reagent.

Thermal and Photochemical Stress

While less documented for this specific molecule, compounds with benzylic bromide moieties can be sensitive to heat and light. Thermal stress can increase the rate of all degradation reactions, while UV light can potentially initiate radical-based decomposition pathways.

Section 2: Recommended Storage and Handling Protocols

The following protocols are designed as a self-validating system. Adherence to these procedures minimizes the influence of the key degradation factors identified above, thereby preserving the compound's integrity.

Critical Storage Parameters

The primary goal of storage is to create an environment that is cold, dry, dark, and inert.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows the kinetic rate of all potential degradation reactions, including solvolysis and self-condensation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and potential oxidative degradation. |

| Light | Amber/Opaque Container | Protects the compound from potential photochemical decomposition. |

| Moisture | Tightly Sealed Container | Prevents ingress of atmospheric moisture, the primary reactant for hydrolysis. Use of desiccants in secondary containment is advised. |

Data synthesized from multiple supplier safety data sheets.

Step-by-Step Handling Workflow

Proper handling is crucial from the moment the compound is received.

-

Receiving and Initial Inspection:

-

Upon receipt, verify that the container's seal is intact.

-

Immediately place the sealed container in a designated, properly labeled refrigerated storage area (2°C to 8°C).

-

-

Dispensing the Reagent (Workflow):

-

Prepare the workspace in a well-ventilated chemical fume hood.

-

Allow the container to equilibrate to room temperature in a desiccator for at least 30-60 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

-

Set up a system to dispense the reagent under an inert atmosphere. A glove box is ideal, but a Schlenk line or a simple nitrogen/argon balloon flush of the headspace is also effective.

-

Using clean, dry spatulas, quickly weigh the desired amount of the solid into a pre-dried reaction vessel.

-

Immediately and securely reseal the main container, purge the headspace with inert gas, and wrap the seal with paraffin film for extra protection.

-

Return the main container to refrigerated storage promptly.

-

Caption: Recommended workflow for handling this compound.

Personal Protective Equipment (PPE)

Due to its hazardous nature, appropriate PPE is mandatory.

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves before use and use proper removal technique.

-

Body Protection: A lab coat is required. Ensure it is clean and buttoned.

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood[8][9]. If there is a risk of generating dust, a respirator may be necessary.

Section 3: A Protocol for In-House Stability Assessment

Given that the stability of this compound can be affected by the specific conditions of your laboratory environment and solvent stocks, an in-house stability assessment is a prudent measure. A stability-indicating high-performance liquid chromatography (HPLC) method is the gold standard for this purpose.

Objective

To monitor the purity of this compound over time under your specific storage conditions and to identify the appearance of degradation products.

Methodology

-

Method Development:

-

Develop a reverse-phase HPLC method capable of separating the parent compound from potential, more polar degradants (like the hydrolysis product, 2-(hydroxymethyl)nicotinonitrile).

-

A C18 column is a good starting point.

-

Use a mobile phase gradient, for example, of water (with 0.1% formic acid or TFA) and acetonitrile.

-

Employ a UV detector set to a wavelength where both the parent and potential degradants have significant absorbance (e.g., around 254 nm or 270 nm).

-

-

Initial Analysis (Time Zero):

-

Upon receiving a new bottle of the reagent, carefully dispense a small amount (~1-2 mg).

-

Prepare a stock solution in a dry, aprotic solvent (e.g., acetonitrile).

-

Analyze this "Time Zero" sample by HPLC to establish its initial purity. Record the peak area of the main compound.

-

-

Stability Study:

-

Store the main container under the recommended conditions (refrigerated, inert atmosphere).

-

At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve the container, allow it to warm as previously described, and remove a small sample for analysis.

-

Prepare a solution at the same concentration as the "Time Zero" sample and analyze it under the identical HPLC conditions.

-

-

Data Analysis:

-

Compare the chromatograms over time.

-

Calculate the purity of the main compound at each time point relative to the total peak area.

-

Monitor for the appearance of new peaks, which indicate degradation products. The appearance of an earlier-eluting (more polar) peak is often indicative of the hydrolysis product.

-

This self-validating protocol provides you with empirical data on the stability of your reagent under your actual working conditions, moving beyond reliance on supplier data alone and embodying a core principle of scientific integrity.

Conclusion

This compound is a reagent that demands respect for its reactivity. Its utility in synthesis is directly proportional to the care with which it is stored and handled. By understanding the chemical principles that drive its degradation—primarily its susceptibility to nucleophilic attack by moisture and other reagents—researchers can implement effective protocols to preserve its integrity. Storing this compound under cold, dry, dark, and inert conditions is paramount. Adhering to a strict handling workflow and, where necessary, performing in-house stability assessments will ensure that this powerful building block contributes to successful and reproducible scientific outcomes.

References

- 1. Solvolysis - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Organic chemistry 11: SN1 Substitution - carbocations, solvolysis, solvent effects [cureffi.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-(Bromomethyl)pyridine hydrochloride (421552-94-5) for sale [vulcanchem.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

Solubility Profile and Practical Determination of 2-(Bromomethyl)nicotinonitrile

An In-depth Technical Guide for Researchers

Introduction to 2-(Bromomethyl)nicotinonitrile

Chemical Identity and Nomenclature

This compound is a substituted pyridine derivative. Due to the conventions of chemical nomenclature, this compound is most unambiguously identified by its IUPAC name, 3-(bromomethyl)pyridine-2-carbonitrile . For clarity and precision, this guide will use the IUPAC name and its corresponding CAS number.

The presence of a pyridine ring, a nitrile group, and a reactive bromomethyl group makes it a versatile intermediate for introducing the cyanopyridine moiety into larger molecules, a common strategy in medicinal chemistry.

Table 1: Chemical Identity of 3-(Bromomethyl)pyridine-2-carbonitrile

| Identifier | Value | Source |

| IUPAC Name | 3-(bromomethyl)pyridine-2-carbonitrile | PubChem[1] |

| Common Name | This compound | - |

| CAS Number | 116986-13-1 | PubChem[1] |

| Molecular Formula | C₇H₅BrN₂ | PubChem[1] |

| Molecular Weight | 197.03 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | CymitQuimica[2] |

Significance in Research and Development

The structural motifs present in 3-(bromomethyl)pyridine-2-carbonitrile are of significant interest in drug discovery. The pyridine ring is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions, which allows for the straightforward covalent linkage of the molecule to a variety of scaffolds.

Solubility Profile: Prediction and Analysis

A thorough review of scientific literature and chemical databases reveals a lack of published quantitative solubility data for 3-(bromomethyl)pyridine-2-carbonitrile. However, we can construct a reliable predicted solubility profile by analyzing its molecular structure and comparing it to its parent compound, nicotinonitrile (3-cyanopyridine).

Influence of Molecular Structure on Solubility

The principle of "like dissolves like" is the foundation for predicting solubility.[3][4] The overall solubility of a molecule is a balance between its polar and nonpolar components.

-

Parent Compound (Nicotinonitrile): The parent molecule, nicotinonitrile (CAS 100-48-1), is known to be soluble in water (135 g/L at 20°C) and also soluble in organic solvents like alcohol, benzene, and ether.[5][6][7] This indicates that the polarity imparted by the pyridine nitrogen and the cyano group is sufficient to overcome the nonpolar nature of the aromatic ring, allowing for miscibility with a wide range of solvents.

-

Effect of the Bromomethyl Group (-CH₂Br): The introduction of the bromomethyl group to the nicotinonitrile scaffold has two primary effects:

-

Increased Molecular Weight and Size: This addition increases the molecule's surface area and van der Waals forces, generally favoring solubility in organic solvents.

-

Increased Lipophilicity: The -CH₂Br group is significantly less polar than the parent C-H bond it replaces. This modification increases the overall nonpolar character of the molecule.

-

Predicted Qualitative Solubility

Based on the structural analysis, a significant decrease in aqueous solubility is expected for 3-(bromomethyl)pyridine-2-carbonitrile compared to nicotinonitrile. The increased lipophilicity suggests that its solubility will be highest in moderately polar to nonpolar aprotic organic solvents. The bromomethyl group is also susceptible to hydrolysis, particularly under basic or prolonged aqueous conditions, which can lead to decomposition rather than true dissolution.[8]

Table 2: Predicted Qualitative Solubility of 3-(Bromomethyl)pyridine-2-carbonitrile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS | Insoluble / Very Low | Increased lipophilicity and potential for hydrolysis. |

| Polar Protic | Methanol, Ethanol | Slightly Soluble to Soluble | Capable of hydrogen bonding, but the nonpolar character may limit high solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Highly Soluble | Strong dipole-dipole interactions can effectively solvate the molecule. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | Favorable interactions with the nonpolar parts of the molecule. |

| Ethers | Diethyl Ether, THF | Slightly Soluble to Soluble | Moderate polarity provides a good balance for solvation. |

| Nonpolar | Hexanes, Toluene | Slightly Soluble / Insoluble | Insufficient polarity to effectively dissolve the polar functional groups. |

Experimental Protocol for Solubility Determination

Given the absence of published data, experimental determination is necessary. The following protocol provides a reliable, semi-quantitative method for assessing solubility in various solvents, suitable for preparing stock solutions and planning reaction conditions.

Objective and Principle

The objective is to determine the approximate solubility of 3-(bromomethyl)pyridine-2-carbonitrile by systematically adding a known mass of the compound to a fixed volume of solvent at a controlled temperature until saturation is observed. This visual method is rapid and provides practical data for laboratory use.[9][10]

Materials and Reagents

-

3-(Bromomethyl)pyridine-2-carbonitrile (solid)

-

Calibrated analytical balance (±0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath (optional, for temperature control)

-

Glass vials (e.g., 4 mL) with screw caps

-

Micropipettes

-

Test solvents (e.g., Water, Methanol, Acetonitrile, DMSO, DCM, Toluene)

Step-by-Step Methodology

-

Preparation: Accurately weigh 2.0 mg of 3-(bromomethyl)pyridine-2-carbonitrile into a clean, dry glass vial.

-

Initial Solvent Addition: Add 100 µL of the selected test solvent to the vial. This creates an initial concentration of 20 mg/mL.

-

Equilibration: Cap the vial securely and vortex vigorously for 60 seconds. Observe the vial against a contrasting background.

-

Self-Validation: Ensure no solid material is stuck to the vial walls or cap. The goal is to maximize the solid-liquid interface.

-

-

Observation & Assessment:

-

If the solid completely dissolves , the compound is soluble at ≥20 mg/mL. Proceed to step 5 to determine the saturation point if desired, or record as "Soluble."

-

If the solid does not dissolve or is partially dissolved, proceed to step 6.

-

-

Titration for Higher Solubility (Optional): If the compound dissolved in step 4, add pre-weighed portions of the solid (e.g., 2.0 mg increments) to the solution. After each addition, repeat the equilibration (step 3) and observation (step 4) until a persistent solid (precipitate) is observed. Calculate the final solubility based on the total mass dissolved in the 100 µL volume.

-

Titration for Lower Solubility: If the compound did not fully dissolve in step 4, add the solvent in 100 µL increments, vortexing for 60 seconds after each addition. Continue until the solid is completely dissolved.

-

Causality: Each addition of solvent lowers the concentration. The point at which the solid dissolves defines the saturation concentration.

-

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = Total Mass of Compound (mg) / Total Volume of Solvent (mL)

-

-

Final Confirmation: After dissolution, let the vial stand undisturbed for at least 10 minutes. The absence of any precipitate confirms that the dissolution is stable.

Workflow Visualization

The following diagram illustrates the decision-making process for the experimental solubility determination.

Caption: Experimental workflow for determining the solubility of 3-(Bromomethyl)pyridine-2-carbonitrile.

Safety, Handling, and Storage

-

Handling: 3-(Bromomethyl)pyridine-2-carbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage of Solutions: Due to the reactivity of the bromomethyl group, solutions should be prepared fresh whenever possible. If storage is necessary, store solutions in tightly sealed vials at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation via hydrolysis or reaction with atmospheric moisture.

Conclusion

While published quantitative solubility data for 3-(Bromomethyl)pyridine-2-carbonitrile (CAS 116986-13-1) is unavailable, a reliable working profile can be predicted based on its chemical structure. It is anticipated to be poorly soluble in water but should exhibit good solubility in polar aprotic and halogenated organic solvents such as DMSO, acetonitrile, and dichloromethane. This guide provides a robust and self-validating experimental protocol that enables researchers to efficiently determine practical solubility limits in their specific solvents of choice, thereby facilitating the seamless integration of this valuable reagent into synthetic and drug discovery workflows.

References

- 1. 3-(Bromomethyl)pyridine-2-carbonitrile | C7H5BrN2 | CID 10375450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pyridinecarbonitrile, 3-(bromomethyl)- | CymitQuimica [cymitquimica.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. N-(Bromomethyl)phthalimide CAS#: 5332-26-3 [m.chemicalbook.com]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Electrophilic Sites of 2-(Bromomethyl)nicotinonitrile

This guide provides an in-depth analysis of the electrophilic nature of 2-(Bromomethyl)nicotinonitrile, a versatile bifunctional molecule. It is designed for researchers, scientists, and drug development professionals who utilize substituted pyridines as key intermediates in the synthesis of complex molecular architectures. We will dissect the molecule's electronic properties to identify its reactive centers, compare their relative electrophilicity, and provide validated experimental protocols for their selective functionalization.

Molecular Architecture and Electronic Landscape

This compound (also known as 2-(bromomethyl)-5-cyanopyridine) is a substituted pyridine of significant interest in medicinal chemistry.[1] Its reactivity is governed by the interplay of three key functional groups: the electron-deficient pyridine ring, the strongly electron-withdrawing nitrile group, and the highly reactive bromomethyl substituent.

The electronegative nitrogen atom in the pyridine ring reduces the electron density of the aromatic system, making it inherently electron-poor compared to benzene.[2] This effect is amplified by the presence of the cyano (-C≡N) group, a powerful electron-withdrawing group, which further polarizes the molecule. The bromomethyl (-CH₂Br) group provides the primary site for synthetic elaboration due to the carbon-bromine bond's lability.

Caption: Key electrophilic sites in this compound.

Analysis and Hierarchy of Electrophilic Centers

The unique electronic arrangement in this compound creates a hierarchy of electrophilic sites, each with distinct reactivity profiles. Understanding this hierarchy is critical for designing selective synthetic transformations.

The Primary Electrophilic Center: The Benzylic Carbon

The most reactive electrophilic site is the carbon atom of the bromomethyl group. Its high reactivity stems from two principal factors:

-

Excellent Leaving Group: The bromide ion (Br⁻) is a weak base and therefore an excellent leaving group, facilitating nucleophilic substitution reactions.[3][4]

-

Electrophilic Nature: The carbon atom is bonded to the highly electronegative bromine, creating a significant dipole that renders the carbon electron-deficient and susceptible to nucleophilic attack.[5]

This site predominantly undergoes bimolecular nucleophilic substitution (Sₙ2) reactions.[5][6] The Sₙ2 mechanism involves a backside attack by the nucleophile, leading to a concerted bond-forming and bond-breaking step. For this reaction, polar aprotic solvents like DMF or DMSO are preferred as they solvate the counter-cation of the nucleophile while leaving the anionic nucleophile highly reactive.[7]

The Secondary Electrophilic Center: The Nitrile Carbon

The carbon atom of the nitrile group is the second most significant electrophilic site. The triple bond to the electronegative nitrogen atom makes this carbon electron-poor.[8][9] However, this site is considerably less reactive than the benzylic carbon and typically requires strong nucleophiles or harsh reaction conditions for activation.

Common reactions at the nitrile carbon include:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide intermediate.[9][10]

-

Nucleophilic Addition: Strong organometallic reagents, such as Grignard or organolithium reagents, can attack the nitrile carbon to form ketones after aqueous workup.[9]

The reactivity of the nitrile can be enhanced by the presence of adjacent electron-withdrawing groups, which is the case in this molecule due to the influence of the pyridine ring.[8]

Tertiary Electrophilic Sites: The Pyridine Ring Carbons

The carbon atoms of the pyridine ring are also electrophilic due to the inductive effect of the ring nitrogen.[2] This makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitrogen (C2, C4, and C6).[11] However, in this compound, SₙAr is significantly disfavored compared to the rapid Sₙ2 reaction at the bromomethyl group. A direct SₙAr reaction on the ring would require a suitable leaving group on the ring itself and very strong reaction conditions, and is not the preferred pathway for this molecule.

Data Presentation: Comparative Reactivity

| Electrophilic Site | Relative Reactivity | Primary Reaction Type | Typical Reagents/Conditions |

| Benzylic Carbon (-CH₂Br) | High | Sₙ2 Substitution | Weak to strong nucleophiles (e.g., N₃⁻, CN⁻, R-NH₂), polar aprotic solvents |

| Nitrile Carbon (-C≡N) | Moderate | Nucleophilic Addition | Strong nucleophiles (e.g., Grignard reagents) or harsh conditions (strong acid/base, heat) |

| Pyridine Ring Carbons | Low | Nucleophilic Aromatic Substitution (SₙAr) | Generally unreactive in this molecule; requires a ring leaving group and very strong nucleophiles |

Field-Proven Experimental Protocols

The following protocols provide self-validating systems for the selective targeting of the primary and secondary electrophilic sites of this compound.

Protocol 1: Selective Sₙ2 Alkylation of the Benzylic Carbon

This protocol details a representative Sₙ2 reaction using sodium azide as the nucleophile, a common transformation in the synthesis of medicinal compounds.

-

Objective: To synthesize 2-(Azidomethyl)nicotinonitrile by selectively targeting the primary electrophilic benzylic carbon.

-

Causality: The Sₙ2 pathway is chosen for its efficiency and predictability with primary halides.[6] Dimethylformamide (DMF) is selected as the solvent to enhance the nucleophilicity of the azide anion.[7] The reaction is monitored by TLC to ensure complete consumption of the starting material, preventing over-reaction or side-product formation.

References

- 1. lookchem.com [lookchem.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]

- 5. benchchem.com [benchchem.com]

- 6. ochem.as.uky.edu [ochem.as.uky.edu]

- 7. youtube.com [youtube.com]

- 8. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

The Versatile Building Block: Application Notes on the Synthesis of Heterocyclic Compounds Using 2-(Bromomethyl)nicotinonitrile

Introduction

In the landscape of modern medicinal chemistry and drug development, the efficient construction of diverse heterocyclic scaffolds is a cornerstone of innovation. Nitrogen-containing heterocycles, in particular, are privileged structures found in a vast array of pharmaceuticals and biologically active compounds.[1] This guide focuses on the synthetic utility of a highly versatile and reactive building block, 2-(Bromomethyl)nicotinonitrile . The presence of a reactive bromomethyl group ortho to a nitrile on a pyridine ring makes this reagent a powerful tool for the synthesis of a variety of fused heterocyclic systems. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, elucidating the pathways to construct key heterocyclic cores such as imidazo[1,2-a]pyridines and thiazolo[3,2-a]pyridines. We will delve into the mechanistic underpinnings of these transformations and provide robust, field-tested protocols to enable their successful implementation in the laboratory.

Core Concepts: The Reactivity of this compound

The synthetic power of this compound lies in the electrophilic nature of the bromomethyl group, which readily participates in nucleophilic substitution reactions. The adjacent electron-withdrawing nicotinonitrile moiety further activates the benzylic position, enhancing its reactivity towards a wide range of nucleophiles. This inherent reactivity allows for facile construction of five- and six-membered rings fused to the pyridine core.

Application I: Synthesis of 6-Cyano-imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a prominent class of nitrogen-fused heterocycles with a broad spectrum of pharmacological activities, including anxiolytic, sedative, and anticancer properties.[2] The classical synthesis of this scaffold often involves the condensation of a 2-aminopyridine with an α-haloketone, a reaction known as the Tschitschibabin reaction.[3] By employing this compound, we can access the valuable 6-cyano-imidazo[1,2-a]pyridine core.

Reaction Mechanism

The synthesis proceeds via a two-step sequence initiated by the nucleophilic attack of the endocyclic nitrogen of a 2-aminopyridine derivative on the electrophilic carbon of the bromomethyl group of this compound. This initial SN2 reaction forms a pyridinium salt intermediate. Subsequent intramolecular cyclization occurs through the attack of the exocyclic amine onto the nitrile carbon, followed by tautomerization to yield the aromatic imidazo[1,2-a]pyridine ring system.

Caption: Mechanism for Imidazo[1,2-a]pyridine Synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-6-cyano-imidazo[1,2-a]pyridine

This protocol details the synthesis of a representative 2-substituted 6-cyano-imidazo[1,2-a]pyridine.

Materials:

-

2-Amino-4-phenylpyridine

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-amino-4-phenylpyridine (1.0 mmol, 170 mg) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol, 276 mg).

-

Stir the mixture at room temperature for 10 minutes.

-

Add a solution of this compound (1.1 mmol, 217 mg) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 2-phenyl-6-cyano-imidazo[1,2-a]pyridine.

| Parameter | Value |

| Reactants | 2-Amino-4-phenylpyridine, this compound |

| Solvent | N,N-Dimethylformamide (DMF) |

| Base | Potassium Carbonate (K₂CO₃) |

| Temperature | 80 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

Application II: Synthesis of 3-Amino-thiazolo[3,2-a]pyridinium Bromides

Thiazolo[3,2-a]pyridines are another important class of fused heterocycles with diverse biological activities, including antimicrobial and anticancer properties.[4] The reaction of this compound with thiourea provides a direct route to 3-amino-thiazolo[3,2-a]pyridinium bromides, which can serve as versatile intermediates for further functionalization.

Reaction Mechanism

This transformation proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic bromomethyl group, leading to the formation of an S-alkylated isothiouronium salt intermediate. Subsequent intramolecular cyclization occurs through the attack of one of the nitrogen atoms of the isothiourea moiety onto the nitrile carbon, followed by aromatization to yield the thiazolo[3,2-a]pyridinium bromide.

Caption: Mechanism for Thiazolo[3,2-a]pyridine Synthesis.

Experimental Protocol: Synthesis of 3-Amino-7-cyano-thiazolo[3,2-a]pyridinium Bromide

This protocol outlines the synthesis of the core 3-amino-7-cyano-thiazolo[3,2-a]pyridinium bromide.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve this compound (1.0 mmol, 197 mg) in ethanol (15 mL) in a round-bottom flask.

-

Add thiourea (1.1 mmol, 84 mg) to the solution.

-

Reflux the reaction mixture for 3-5 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

-

If a precipitate forms, filter the solid and wash it with a small amount of cold ethanol, followed by diethyl ether.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to about half its volume and then cool in an ice bath to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum to obtain 3-amino-7-cyano-thiazolo[3,2-a]pyridinium bromide.

| Parameter | Value |

| Reactants | This compound, Thiourea |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 3-5 hours |

| Typical Yield | 80-90% |

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC). The identity and purity of the final products should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data for the synthesized compounds are well-defined and can be compared with literature values for analogous structures where available. Successful synthesis of the target molecules with the expected yields and purity validates the robustness of these protocols.

Conclusion

This compound is a readily accessible and highly versatile reagent for the synthesis of a range of medicinally relevant heterocyclic compounds. The application notes and protocols provided in this guide offer a solid foundation for researchers to explore the synthetic potential of this building block. The straightforward reaction conditions and high yields make these methods attractive for both small-scale discovery and larger-scale synthesis campaigns in the pursuit of novel therapeutic agents. The principles outlined here can be extended to a variety of substituted starting materials, enabling the generation of diverse chemical libraries for biological screening.

References

Application Notes & Protocols: 2-(Bromomethyl)nicotinonitrile as a Versatile Alkylating Agent in Organic Synthesis

Introduction

In the landscape of modern drug discovery and organic synthesis, the demand for versatile and reactive building blocks is paramount. 2-(Bromomethyl)nicotinonitrile, a bifunctional heterocyclic compound, has emerged as a significant reagent for the introduction of the 3-cyanopyridin-2-ylmethyl moiety. This structural motif is of considerable interest in medicinal chemistry due to the prevalence of pyridine rings in bioactive molecules.[1] The reactivity of this compound is dominated by the electrophilic bromomethyl group, which is strategically positioned on the pyridine ring and activated by the adjacent electron-withdrawing nitrile group. This activation renders it an excellent substrate for nucleophilic substitution reactions.

This guide provides an in-depth exploration of this compound as a potent alkylating agent. We will delve into its mechanism of action, detail its applications in forming key chemical bonds, and provide robust, field-proven protocols for its use in the laboratory. The content herein is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent's synthetic potential.

Physicochemical Properties & Critical Safety Information

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | 2-(Bromomethyl)-3-cyanopyridine | N/A |

| CAS Number | 116986-12-0 | [2] |

| Molecular Formula | C₇H₅BrN₂ | [2] |

| Molecular Weight | 197.04 g/mol | [2] |

| Appearance | Off-white to light yellow solid | General Knowledge |

Critical Safety Precautions:

This compound is a potent alkylating agent and should be handled with extreme care.[3] Alkylating agents are often toxic, mutagenic, and corrosive.[4][5]

-

Handling: All manipulations must be performed within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves (consider double-gloving), a flame-retardant lab coat, and chemical splash goggles at all times.[6][7]

-

Exposure Control: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]

-

Disposal: Dispose of waste in a dedicated, sealed container for halogenated organic waste, following institutional guidelines.

Mechanism of Action: A Highly Reactive SN2 Electrophile

The utility of this compound as an alkylating agent stems from its participation in bimolecular nucleophilic substitution (Sₙ2) reactions.[9] The carbon atom of the bromomethyl group is highly electrophilic due to the inductive effect of the adjacent bromine atom, a superb leaving group. This electrophilicity is further enhanced by the electron-withdrawing nature of the pyridine ring and the nitrile group at the 3-position, which stabilize the transition state of the Sₙ2 reaction.[10]

A wide variety of nucleophiles, including amines, thiolates, and phenoxides, can readily attack this electrophilic center, displacing the bromide ion and forming a new covalent bond.

Caption: General Sₙ2 mechanism for the alkylation of a nucleophile (Nu:).

Applications in Organic Synthesis & Key Protocols

The primary application of this compound is the covalent attachment of the 3-cyanopyridin-2-ylmethyl group to various nucleophilic scaffolds. This strategy is widely employed in the synthesis of pharmaceutical intermediates and novel chemical entities.[]

N-Alkylation of Amines

The reaction with primary and secondary amines provides a direct route to 2-(aminomethyl)nicotinonitrile derivatives.[12] This is a cornerstone reaction in medicinal chemistry for building structure-activity relationships (SAR). A key consideration is the potential for over-alkylation, especially with primary amines, which can be mitigated by controlling stoichiometry and reaction temperature.[13]

Protocol 1: N-Alkylation of a Secondary Amine (e.g., Morpholine)

-

Rationale: This protocol uses a common base, K₂CO₃, to act as a proton scavenger for the ammonium salt formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent.

-

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

-

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add potassium carbonate (2.0 eq) and the secondary amine (1.1 eq).

-

Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.2 M concentration relative to the limiting reagent).

-

Stir the suspension at room temperature for 15 minutes.

-

In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile.

-

Add the solution of the alkylating agent dropwise to the amine suspension over 10 minutes.

-

Heat the reaction mixture to 50 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 2-6 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

-

O-Alkylation of Phenols